
Bis(4-chlorophenyl)-(1-oxidopyridin-1-ium-3-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“Bis(4-chlorophenyl)-(1-oxidopyridin-1-ium-3-yl)methanol” is a chemical compound. It has a molecular weight of 253.13 . The compound is related to bis(4-chlorophenyl)methanone, which has a molecular formula of C13H8Cl2O and a molar mass of 251.106 .
Synthesis Analysis
The synthesis of related compounds involves various methods. For instance, some hydrazine-coupled pyrazoles were synthesized and their structures were verified using elemental microanalysis, FTIR, and 1H NMR techniques . Another method involved reacting 4-methoxyphenylmagnesium bromide with isophthaladehyde in diethyl ether .Molecular Structure Analysis
The molecular structure of related compounds has been analyzed using various techniques. For example, the 3-chloro-2,6-bis(4-chlorophenyl)-3-methylpiperidin-4-one compound was characterized by FT-IR, 1H-NMR, 13C-NMR, 1H-1H NOESY spectroscopy, and single-crystal X-ray diffraction .Chemical Reactions Analysis
The chemical reactions of related compounds have been studied. For instance, a series of novel ®(-)-1-[(4-chlorophenyl)phenylmethyl]piperazine derivatives were designed, synthesized, and tested for in vivo anti-allergic activities .Physical And Chemical Properties Analysis
The physical and chemical properties of related compounds have been analyzed. For example, bis(4-chlorophenyl)methanol has a melting point of 93-95°C . The compound bis(4-chlorophenyl)methanone has various properties such as triple point temperature, normal boiling temperature, critical temperature, and density .科学的研究の応用
Synthesis and Structural Analysis : A study focused on the synthesis of a similar compound, bis(3-chlorophenyl)-[5-methyl-1-(4-methylphenyl)-1,2,3-triazol-4-yl]-methanol, and its structural characterization using various spectroscopic techniques and X-ray diffraction crystallography. This research highlights the compound's potential for further applications in chemical synthesis and material science (Dong & Huo, 2009).
Catalysis and Oxidation Reactions : Another study demonstrated the use of related compounds in catalysis, particularly in the efficient and selective oxidation of alcohols. Such compounds serve as catalysts to convert primary and secondary alcohols to aldehydes and ketones, with potential applications in organic synthesis (Sousa et al., 2013).
Pharmaceutical Analysis : Research on the densitometric determination of impurities in pharmaceuticals, including a study of 4,4-bis[4-(p-chlorophenyl)-4-hydroxypiperidino]butyrophenone in haloperidol, showcases the role of such compounds in ensuring the purity and quality of pharmaceutical products (Krzek & Maślanka, 2000).
Spectroscopic and Structural Characterization : Research on the synthesis, characterization, and crystal structure of 1,2-bis(6-methylpyridin-2-yl)ethene-1,2-diol illustrates the significance of similar compounds in the field of crystallography and molecular structure analysis (Percino et al., 2005).
Environmental Studies and Toxicology : The environmental distribution and toxicity of related compounds, such as tris(4-chlorophenyl)methanol, were studied, highlighting their presence as microcontaminants in the marine environment and potential ecological impacts (Boer, 1997).
Safety and Hazards
特性
IUPAC Name |
bis(4-chlorophenyl)-(1-oxidopyridin-1-ium-3-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13Cl2NO2/c19-16-7-3-13(4-8-16)18(22,14-5-9-17(20)10-6-14)15-2-1-11-21(23)12-15/h1-12,22H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXPNZVNSNAINNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C[N+](=C1)[O-])C(C2=CC=C(C=C2)Cl)(C3=CC=C(C=C3)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(4-chlorophenyl)-(1-oxidopyridin-1-ium-3-yl)methanol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

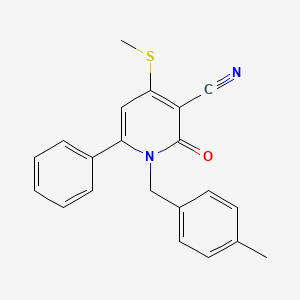
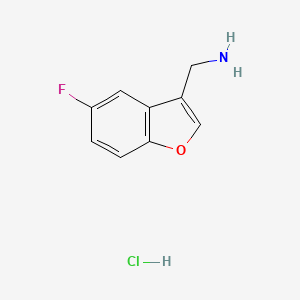
![3-Methyl-2-[(4-methylphenyl)methyl]-1-(3-morpholin-4-ylpropylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B3013495.png)

![3-[(4-fluorophenyl)methyl]-1,9-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B3013498.png)

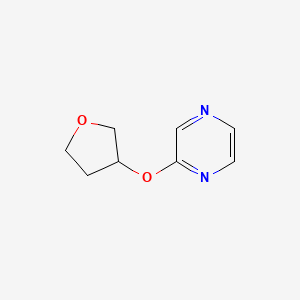
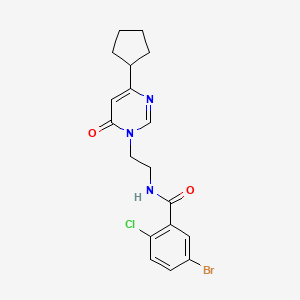
![N,N-Diethyl-2-[[2-(4-formylphenoxy)acetyl]-methylamino]acetamide](/img/structure/B3013504.png)
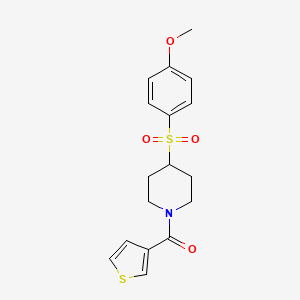

![2-([1,1'-biphenyl]-4-yl)-N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B3013509.png)
![1-((3-bromobenzyl)thio)-4-(4-fluorobenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B3013511.png)
![2-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-phenylpropanoic acid](/img/structure/B3013513.png)